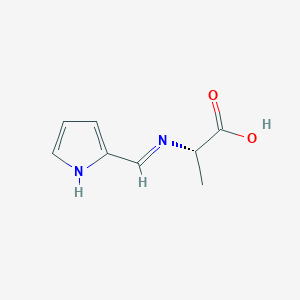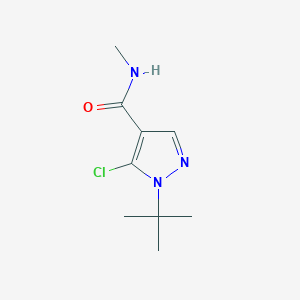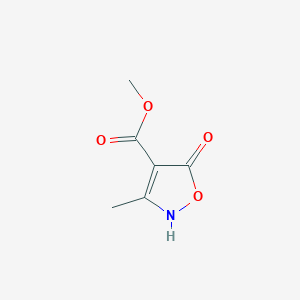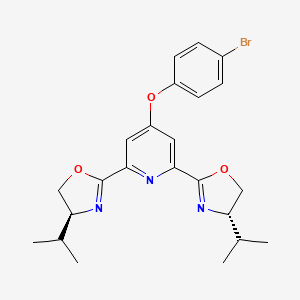
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is a chiral compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid typically involves the condensation of an amino acid with an aldehyde. One common method is the reaction of L-alanine with pyrrole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a pyrrole moiety. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
(2S)-2-(1H-pyrrol-2-ylmethylideneamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-5-7-3-2-4-9-7/h2-6,9H,1H3,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
HEIQEUBYANVVOE-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N=CC1=CC=CN1 |
Kanonische SMILES |
CC(C(=O)O)N=CC1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)




![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)


